molecular formula C26H27N5O3S B2807943 3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1207021-38-2

3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2807943
CAS No.: 1207021-38-2
M. Wt: 489.59
InChI Key: LXXREMDMWYDOAR-UHFFFAOYSA-N
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Description

3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the thiazole and piperazine moieties. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and ethanol. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation.

    Medicine: It is investigated for its anti-inflammatory properties and potential use in treating various diseases.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells. Additionally, it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)thiazol-2-yl derivatives: These compounds share the thiazole moiety and exhibit similar biological activities.

    Piperazin-1-yl derivatives: These compounds contain the piperazine ring and are known for their pharmacological properties.

    Quinazolin-4(3H)-one derivatives: These compounds have the quinazolinone core and are studied for their anti-cancer and anti-inflammatory activities.

Uniqueness

3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is unique due to the combination of its structural features, which confer a distinct set of biological activities. The presence of the thiazole, piperazine, and quinazolinone moieties in a single molecule allows for multiple modes of action and potential therapeutic applications.

Properties

IUPAC Name

3-[3-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3S/c1-34-20-8-6-19(7-9-20)23-17-35-24(28-23)16-29-12-14-30(15-13-29)25(32)10-11-31-18-27-22-5-3-2-4-21(22)26(31)33/h2-9,17-18H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXREMDMWYDOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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